2-[2,4-Ditert-butyl-5-(carboxymethoxy)phenoxy]acetic acid
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Overview
Description
2,2’-(4,6-Di-tert-butyl-3,1-phenylenebisoxy)bisacetic acid is a complex organic compound characterized by its sterically hindered structure due to the presence of tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,6-Di-tert-butyl-3,1-phenylenebisoxy)bisacetic acid typically involves the reaction of 4,6-di-tert-butyl-3,1-phenylenebisoxy with acetic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2’-(4,6-Di-tert-butyl-3,1-phenylenebisoxy)bisacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized products .
Scientific Research Applications
2,2’-(4,6-Di-tert-butyl-3,1-phenylenebisoxy)bisacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism by which 2,2’-(4,6-Di-tert-butyl-3,1-phenylenebisoxy)bisacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sterically hindered structure allows it to interact selectively with certain enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another sterically hindered phenol with similar properties but different applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
2,6-Di-tert-butyl-4-methylpyridine: Used as a catalyst and in organic synthesis.
Uniqueness
What sets 2,2’-(4,6-Di-tert-butyl-3,1-phenylenebisoxy)bisacetic acid apart is its specific structure, which provides unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and selective biological interactions .
Properties
IUPAC Name |
2-[2,4-ditert-butyl-5-(carboxymethoxy)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-17(2,3)11-7-12(18(4,5)6)14(24-10-16(21)22)8-13(11)23-9-15(19)20/h7-8H,9-10H2,1-6H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSXZPRIQGQEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OCC(=O)O)OCC(=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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